![molecular formula C22H25N5O3 B3438942 4-methoxy-N'~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}benzohydrazide](/img/structure/B3438942.png)
4-methoxy-N'~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}benzohydrazide
Overview
Description
4-methoxy-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}benzohydrazide is a complex organic compound that features a combination of indole, piperazine, and benzohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}benzohydrazide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 4-methylpiperazine.
Formation of the Benzohydrazide: The final step involves the condensation of the indole-piperazine intermediate with 4-methoxybenzohydrazide under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.
Reduction: Reduction reactions can target the carbonyl group in the indole ring.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole and piperazine rings.
Reduction: Reduced forms of the indole carbonyl group.
Substitution: Halogenated benzohydrazide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 4-methoxy-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}benzohydrazide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its structure suggests it could be effective in targeting specific enzymes or receptors involved in disease pathways .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of 4-methoxy-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, altering their function. The piperazine ring can enhance the compound’s solubility and bioavailability, while the benzohydrazide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}benzohydrazide: Unique due to its combination of indole, piperazine, and benzohydrazide moieties.
Indole Derivatives: Commonly used in drug development for their biological activity.
Piperazine Derivatives: Known for their use in pharmaceuticals, particularly as antipsychotics and antihistamines.
Benzohydrazide Derivatives: Often used in the synthesis of other bioactive compounds.
Uniqueness
The uniqueness of 4-methoxy-N’~1~-{1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}benzohydrazide lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-25-11-13-26(14-12-25)15-27-19-6-4-3-5-18(19)20(22(27)29)23-24-21(28)16-7-9-17(30-2)10-8-16/h3-10,29H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQJUSVNYOIXCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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